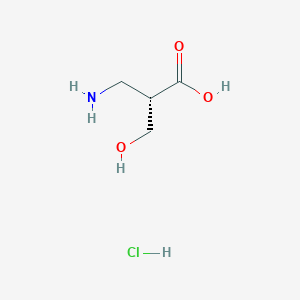

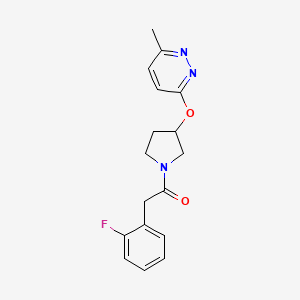

![molecular formula C13H15N3O3S2 B2741319 Benzo[c][1,2,5]thiadiazol-5-yl(4-(methylsulfonyl)piperidin-1-yl)methanone CAS No. 1448057-90-6](/img/structure/B2741319.png)

Benzo[c][1,2,5]thiadiazol-5-yl(4-(methylsulfonyl)piperidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzo[c][1,2,5]thiadiazol-5-yl(4-(methylsulfonyl)piperidin-1-yl)methanone is a research compound. It’s part of the benzo[c][1,2,5]thiadiazoles family, which are recognized to possess potent pharmacological activities including anticancer potential . They have been extensively researched for use in photovoltaics or as fluorescent sensors .

Synthesis Analysis

The synthesis of benzo[c][1,2,5]thiadiazoles involves a series of substitution reactions followed by subsequent hydrolysis of aryltrifluoroboronate salts into corresponding boronic acid derivatives . This process results in a series of compounds that can be used for various applications .Molecular Structure Analysis

The molecular formula of this compound is C18H22N6O3S2 and its molecular weight is 434.53. The structure is characterized by suitable spectroscopic techniques .Chemical Reactions Analysis

Benzo[c][1,2,5]thiadiazoles are part of electron donor–acceptor (D–A) systems. By varying the donor groups whilst keeping the benzo[c][1,2,5]thiadiazole acceptor group the same, it’s possible to systematically modify the photocatalyst’s optoelectronic and photophysical properties .Scientific Research Applications

- BTZ-based electron donor–acceptor (D–A) systems have been extensively studied for photovoltaic applications. These systems combine the strong electron-accepting BTZ motif with suitable donor groups to enhance optoelectronic properties .

- Recently, researchers explored BTZ compounds as visible-light organophotocatalysts. By systematically modifying the donor groups while keeping the BTZ acceptor group constant, they optimized photocatalyst properties. These photocatalysts were validated in decarboxylative alkylation reactions under both batch and continuous flow conditions .

- The BTZ group serves as a robust electron acceptor, making it valuable for designing fluorescent sensors. Researchers have used BTZ derivatives for bioimaging, targeting lipid droplets, mitochondria, and plasma membranes .

- Additionally, BTZ-based fluorophores have potential applications in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs) .

- Thiadiazole derivatives, including BTZ, play a role in molecular docking studies. Their ability to predict binding energies and interactions with biological targets makes them significant in drug discovery.

- The BTZ scaffold serves as a building block for semiconducting polymers and copolymers. These materials find applications in electronic devices, such as organic field-effect transistors and solar cells .

- Researchers have developed novel BTZ-based photosensitizers with dual targeting capabilities for imaging-guided cancer PDT. These compounds emit near-infrared (NIR) light, generate efficient reactive oxygen species, exhibit good phototoxicity, and maintain biocompatibility .

Photovoltaics and Organic Photocatalysis

Fluorescent Sensors and Imaging Probes

Drug Discovery and Design

Semiconducting Polymers and Copolymers

Dual-Targeting Photosensitizers for Cancer Photodynamic Therapy (PDT)

Metal–Organic Frameworks (MOFs) and Heterogeneous Photocatalysis

Remember, the versatility of BTZ makes it an exciting area of research, and ongoing investigations may uncover even more applications in the future! 🌟

Mechanism of Action

properties

IUPAC Name |

2,1,3-benzothiadiazol-5-yl-(4-methylsulfonylpiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3S2/c1-21(18,19)10-4-6-16(7-5-10)13(17)9-2-3-11-12(8-9)15-20-14-11/h2-3,8,10H,4-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPCGYKWTJOQPMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC3=NSN=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[c][1,2,5]thiadiazol-5-yl(4-(methylsulfonyl)piperidin-1-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

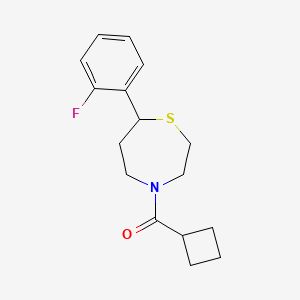

![Methyl 2-[4-fluoro-2-(4-methoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2741236.png)

![2-[(2-Hydroxycyclobutyl)amino]pyridine-3-carbonitrile](/img/structure/B2741242.png)

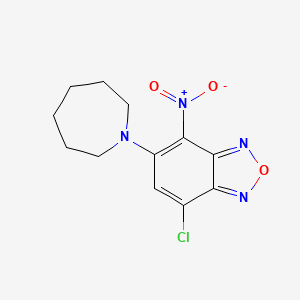

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2741247.png)

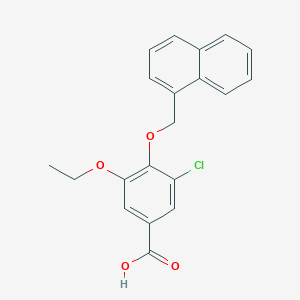

![1-[(2-Methylphenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione](/img/structure/B2741252.png)

![1-methyl-N-[3-(methylsulfanyl)phenyl]piperidin-4-amine](/img/structure/B2741253.png)

![N-[(1-Thiophen-3-ylcyclopropyl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2741254.png)

![{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}urea](/img/structure/B2741258.png)